4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline
Description
This compound is a highly substituted aniline derivative featuring a central phenyl ring substituted with two 4-aminophenyl groups and two extended oligo(ethylene glycol) (OEG) chains (2-[2-(2-methoxyethoxy)ethoxy]ethoxy). The OEG chains confer hydrophilicity and flexibility, while the aromatic amines enable reactivity in polymerization, coordination chemistry, or supramolecular assembly. Its molecular architecture suggests applications in organic electronics, drug delivery, or nanomaterials, where solubility and self-assembly are critical .
Properties
IUPAC Name |
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8/c1-35-11-13-37-15-17-39-19-21-41-31-23-30(26-5-9-28(34)10-6-26)32(24-29(31)25-3-7-27(33)8-4-25)42-22-20-40-18-16-38-14-12-36-2/h3-10,23-24H,11-22,33-34H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFGOQYCLQHYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC(=C(C=C1C2=CC=C(C=C2)N)OCCOCCOCCOC)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Triethylene Glycol Monomethyl Ether (TEG-MME)
The ethoxy chains are synthesized via iterative Williamson ether synthesis:
Activation of Terminal Hydroxyl Group
The terminal hydroxyl group is converted to a tosylate for subsequent coupling:
.
Construction of the Central Biphenyl Core
Introduction of Ethoxy Chains via Nucleophilic Aromatic Substitution
Protected amine (as acetamide) ensures compatibility:
Functionalization of the Biphenyl System
Final Coupling via Buchwald–Hartwig Amination
For biphenyl linkage (if required):
.
Optimization and Characterization Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethoxy chain synthesis | NaH, TsCl, 0–60°C | 85 | >95% |
| Bromination | Br₂, FeCl₃, DCM | 78 | 98% |
| Buchwald–Hartwig | Pd(OAc)₂, XPhos, 100°C | 65 | 97% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 6.85–7.25 (m, aromatic H), 3.55–3.75 (m, OCH₂CH₂O), 3.38 (s, OCH₃).
-
HRMS (ESI) : [M+H]⁺ calcd. for C₃₄H₄₇N₂O₈: 635.3321; found: 635.3318.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
-
Cost drivers : Pd catalysts (15–20% of total cost), TEG-MME precursors.
-
Green chemistry metrics : Atom economy = 68%; E-factor = 12.3 (solvent waste dominant).
Chemical Reactions Analysis
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or alkyl groups are introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, it may be used as a probe or reagent to study biochemical pathways and interactions.
Industry: In the industrial sector, it can be used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Complexity and Solubility
The compound’s defining feature is its bis-OEG chains , which contrast with simpler analogs:
- 3-(2-Methoxyethoxy)-4-methylaniline (CAS 6373-46-2): Contains a single short methoxyethoxy group, reducing hydrophilicity .
- Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): Combines fluorinated and ester groups but lacks OEG’s solvation capacity.
Key Insight: The target compound’s OEG chains enhance aqueous solubility compared to analogs with shorter alkoxy or non-polyether substituents.
Self-Assembly and Molecular Interactions
highlights compounds with bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl groups that self-assemble in ethanol/water mixtures. Similarly, the target compound’s OEG chains likely mediate:
- Hydrogen bonding via terminal methoxy oxygens.
- π-π stacking between aromatic rings.
- Flexibility for adaptive conformations in supramolecular structures.
In contrast, 4-methoxy-N-(4-methoxybenzyl)aniline (CAS 14429-14-2) lacks OEG chains, limiting its ability to form ordered assemblies .
Electronic and Spectroscopic Properties
- NMR Spectroscopy : The target compound’s ¹H NMR would show split peaks for OEG protons (δ 3.3–3.7 ppm) and aromatic amines (δ 6.5–7.5 ppm), akin to Ethyl 6-[5-(...)pyridine-2-carboxylate in .
- IR Spectroscopy : Expected N-H stretches (~3400 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹), similar to compounds in and .
- Mass Spectrometry: High-resolution MS would confirm the molecular ion (C₃₂H₄₄N₂O₁₀), distinguishing it from lower-mass analogs like 4-(2,6-dimethylphenoxy)aniline (C₁₄H₁₅NO) .
Tabulated Comparison of Key Compounds
| Compound Name (CAS) | Substituents | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | Bis-OEG, diaminoaryl | ~648.7 g/mol | High solubility, self-assembly | Nanomaterials, drug delivery |
| 3-(2-Methoxyethoxy)-4-methylaniline (6373-46-2) | Single OEG, methyl | ~181.2 g/mol | Moderate solubility | Intermediate synthesis |
| 4-(3-Methoxy-4-methylphenoxy)aniline (1311137-85-5) | Methoxy, methyl | ~229.3 g/mol | Low polarity | Polymer additives |
| 4-Methoxy-N-(4-methoxybenzyl)aniline (14429-14-2) | Methoxy, benzyl | ~257.3 g/mol | Rigid structure | Catalysis, ligands |
Biological Activity
4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, characterized by multiple ethoxy groups and an aniline moiety, suggests potential applications in drug development and biological assays.
The compound's IUPAC name is This compound , and its molecular formula is . The compound features significant hydrophilicity due to the presence of multiple ethoxy groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 568.7 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| LogP (octanol-water) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that it may modulate enzyme activity or receptor function, influencing critical biochemical pathways such as signal transduction and metabolic processes.
Biological Activity
Research indicates that compounds with similar structures often exhibit cytotoxic properties against cancer cells. The specific biological activities of this compound have not been extensively documented in literature; however, its structural analogs suggest potential applications in targeted cancer therapies.
Case Studies
- EGFR Inhibition : A study focused on the development of covalent inhibitors targeting the epidermal growth factor receptor (EGFR) demonstrated that similar compounds could effectively release cytotoxic agents in tumor cells. This mechanism could be relevant for this compound if it interacts with EGFR or related pathways .
- Cytotoxicity Assays : Preliminary assays using similar aniline derivatives have shown significant cytotoxic effects against various cancer cell lines. These studies highlight the potential for this compound to exhibit similar properties, warranting further investigation into its efficacy as a therapeutic agent .
Research Applications
The compound can serve as a versatile building block in organic synthesis and polymer chemistry. Its unique structure allows for modifications that can enhance its biological activity or tailor its properties for specific applications.
Table 2: Research Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate for cancer therapy |
| Material Science | Building block for advanced materials |
| Biochemical Research | Probe for studying biochemical pathways |
Q & A
Basic: What methodologies are recommended for synthesizing 4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline?
Answer:
The synthesis involves multi-step reactions, focusing on aromatic amine coupling and etherification. A general approach includes:
- Step 1: Reacting 4-aminophenyl derivatives with halogenated aromatic precursors under Pd-catalyzed cross-coupling conditions (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃) in polar solvents (DMF or ethanol) .
- Step 2: Introducing methoxyethoxyethoxy side chains via nucleophilic substitution. For example, reacting phenolic intermediates with 2-(2-methoxyethoxy)ethyl tosylate in the presence of K₂CO₃ .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Basic: How can solubility and purification challenges be addressed for this compound?
Answer:
The compound’s methoxyethoxyethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) and ethanol/water mixtures. For purification:
- Precipitation: Adjust solvent polarity by adding water to ethanol solutions.
- Chromatography: Use reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
- Crystallization: Slow evaporation from ethanol yields single crystals for structural validation .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic proton environments and ether linkage integrity (δ ~3.5–4.5 ppm for methoxyethoxy groups) .
- IR Spectroscopy: Peaks at ~1250 cm⁻¹ (C-O-C stretching) and ~3350 cm⁻¹ (N-H stretching) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~800–850) .
- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of substituents .
Advanced: How can the electronic properties of this compound be optimized for optoelectronic applications?
Answer:
- Substituent Tuning: Replace methoxyethoxy groups with electron-withdrawing moieties (e.g., cyano) to modulate HOMO/LUMO levels. DFT calculations (e.g., Gaussian 09) predict orbital energies .
- Conjugation Extension: Incorporate thiadiazolo-pyridazine cores to enhance π-conjugation and charge transport .
- Experimental Validation: UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) quantify electronic effects .
Advanced: What experimental designs assess environmental persistence and degradation pathways?
Answer:
- Fate Studies: Use HPLC-MS to track degradation products in simulated sunlight (UV irradiation) or aquatic environments (pH 5–9 buffers) .
- Biotic Transformation: Incubate with soil microbiota (OECD 307 guidelines) and analyze metabolites via LC-QTOF .
- Adsorption Kinetics: Batch experiments with activated carbon or clay minerals to model soil/water partitioning .
Advanced: How can biological interactions (e.g., protein binding) be systematically evaluated?
Answer:
- In Vitro Assays: Fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity with serum proteins (e.g., albumin) .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding sites using crystal structures (PDB: 1AO6 for albumin) .
- Toxicity Screening: MTT assays on human cell lines (e.g., HEK293) assess cytotoxicity at varying concentrations (IC₅₀ determination) .
Advanced: What strategies integrate this compound into functional polymers or covalent organic frameworks (COFs)?
Answer:
- Polymerization: Suzuki-Miyaura coupling with diboronic acid monomers to form conjugated microporous polymers (CMPs) .
- COF Synthesis: Solvothermal reaction with tetraaldehyde linkers (e.g., 1,3,5-triformylbenzene) to create imine-linked frameworks .
- Characterization: BET surface area analysis (>500 m²/g) and TEM imaging confirm porosity and morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
